molecular formula C15H14N2O3 B8735296 3-(2-Phenoxyacetamido)benzamide

3-(2-Phenoxyacetamido)benzamide

Cat. No. B8735296
M. Wt: 270.28 g/mol
InChI Key: GUVWCJSTUIKQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394799B2

Procedure details

To a solution of phenoxy-acetic acid (100 mg, 0.65 mmol), 3-amino benzamide (178.9 mg, 1.31 mmol), HOBt (177.7 mg, 1.31 mmol) and DIPEA (170 mg, 1.31 mmol) in DMF (6 ml) was added EDC (252 mg, 1.31 mmol) at room temperature and the resulting mixture was stirred until reaction completion as indicated by TLC. Reaction mixture was poured onto ice cold water, diluted with a mixture of MeOH: MC (10%), separated organic layer and sequentially washed with aqueous sodium bicarbonate, brine and water, and dried over anhydrous MgSO4. The solvent was filtered and evaporated under reduced pressure to afford a crude solid, which was purified flash chromatography on silica gel (MeOH:MC=1:9˜2:8) to afford of 3-(2-phenoxy-acetyl-amino)-benzamide as a colorless solid (146 mg, 82% yield).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
178.9 mg
Type
reactant
Reaction Step One
Name
Quantity
177.7 mg
Type
reactant
Reaction Step One
Name
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
252 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][C:9]([OH:11])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16]([NH2:18])=[O:17].C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C.C(Cl)CCl>CN(C=O)C.CO>[O:1]([CH2:8][C:9]([NH:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16]([NH2:18])=[O:17])=[O:11])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
O(C1=CC=CC=C1)CC(=O)O
Name
Quantity
178.9 mg
Type
reactant
Smiles
NC=1C=C(C(=O)N)C=CC1
Name
Quantity
177.7 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
170 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
252 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred until reaction completion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
ADDITION
Type
ADDITION
Details
was poured onto ice cold water
CUSTOM
Type
CUSTOM
Details
MC (10%), separated organic layer
WASH
Type
WASH
Details
sequentially washed with aqueous sodium bicarbonate, brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
The solvent was filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a crude solid, which
CUSTOM
Type
CUSTOM
Details
was purified flash chromatography on silica gel (MeOH:MC=1:9˜2:8)

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CC(=O)NC=1C=C(C(=O)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 146 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.